Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate is a complex organic compound notable for its diverse applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiophene derivatives, which are recognized for their biological activity and potential therapeutic uses.
The compound's chemical structure can be identified by its unique identifiers, including the CAS number, which is 352549-72-5. Its molecular formula is , indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The compound's synthesis and properties have been detailed in various scientific literature and databases such as ChemBK and PubChem .
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate is classified under heterocyclic compounds due to the presence of a thiophene ring fused with a benzene structure. It also falls under the category of carboxylic acid derivatives because of its carboxylate functional group.
The synthesis of ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed during synthesis.
The molecular structure of ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate features a benzothiophene ring system with substituents that include:
This arrangement contributes to its chemical reactivity and biological activity.
The compound has a molar mass of approximately 386.26 g/mol. Its structural representation can be visualized through various chemical drawing software or databases that provide 2D and 3D models.
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate can undergo several chemical reactions:
Each reaction's conditions must be optimized to achieve desired products while minimizing side reactions. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial for characterizing reaction products.
The mechanism of action for ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate may involve interactions with biological targets such as enzymes or receptors within cells.
Research indicates that derivatives of benzothiophenes often exhibit significant pharmacological activities, including anti-inflammatory and anticancer effects.
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate is typically characterized by:
The compound's chemical properties include:
Relevant data regarding these properties can often be found in chemical databases or material safety data sheets (MSDS).
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate has potential applications in:
Research continues to explore its efficacy and safety profile for potential therapeutic applications across multiple medical fields.
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in drug design due to its planar, aromatic configuration and versatile derivatization potential. This bicyclic system consists of a benzene ring fused to a thiophene, creating an electron-rich environment conducive to π-stacking interactions with biological targets. Its significance is amplified by its presence in pharmacologically active compounds targeting enzymes, receptors, and ion channels [2] [6] [8]. The rigidity of the benzothiophene core enables precise spatial orientation of substituents—critical for allosteric modulation of enzymes like branched-chain α-ketoacid dehydrogenase kinase (BDK) [2]. Additionally, the sulfur atom enhances membrane permeability and influences electronic distribution, thereby optimizing ligand-receptor binding kinetics. These properties underpin its utility in developing kinase inhibitors, anticancer agents, and central nervous system therapeutics [6] [8].
Table 1: Key Therapeutic Applications of Benzothiophene Derivatives
Application | Target/Pathway | Biological Outcome |
---|---|---|
Metabolic Disease Therapy | BDK Inhibition | Reduced plasma branched-chain amino acids (BCAAs) |
Anticancer Agents | DNA-PK/PI3K Inhibition | Cell cycle arrest & DNA repair interference |
Neurological Therapeutics | Calcium Channel Regulation | Neuroprotection in cerebrovascular diseases |
Antimicrobial Compounds | Bacterial enzyme inhibition | Growth inhibition of pathogenic strains |
The bioactivity of ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate is dictated by synergistic interactions between its substituents:
Table 2: Substituent Functions in Benzothiophene Carboxylates
Substituent Position | Chemical Group | Key Functions |
---|---|---|
C2 | Acetylamino | H-bonding with kinase catalytic sites; mimics natural ligand conformation |
C6 | Bromo | Steric hindrance for selective binding; electron withdrawal for C3 electrophilicity |
C7 | Acetyloxy | Prodrug functionality; enhances lipophilicity and cellular uptake |
C3 | Ethyl carboxylate | Allosteric modification of BDK; facilitates salt bridge formation |
The evolution of ethyl benzothiophene-3-carboxylates began with early non-halogenated derivatives, which exhibited modest enzyme inhibition but poor pharmacokinetic profiles. The breakthrough came with the discovery of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a BDK inhibitor (IC₅₀ = 3.19 μM), which demonstrated allosteric regulation via N-terminal domain helix movements [2]. To address metabolic instability, researchers introduced bromo substitutions at C6—yielding analogues like 6-bromo-7-hydroxy variants. These showed enhanced target residence time due to increased hydrophobic interactions [5] [6].
Further optimization led to prodrug strategies, where acetyloxy groups masked polar hydroxy functionalities. For example, BT2 prodrugs (e.g., N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide, or BT3) improved oral bioavailability and enabled tissue-specific activation [2]. Concurrently, synthetic methodologies advanced from classical cyclizations (e.g., Gewald synthesis) to transition metal-catalyzed C–H functionalizations, enabling regioselective bromination at C6 [6]. The target compound—ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate—represents a culmination of these innovations, integrating bromo for potency, acetyloxy for prodrug functionality, and ethyl carboxylate for allosteric modulation.
Table 3: Evolution of Key Benzothiophene Carboxylate Analogues
Compound | Structural Modifications | Key Advancements |
---|---|---|
BT2 (Dichlorobenzo[b]thiophene) | 3,6-Dichloro; free carboxylic acid at C2 | First potent BDK inhibitor (IC₅₀ = 3.19 μM); triggers BDK dissociation from BCKDC |
6-Bromo-7-hydroxy variant | Bromo at C6; hydroxy at C7 | 4-fold enhanced metabolic stability; improved tissue penetration vs. chloro analogues |
BT3 Prodrug | Acetyloxy at C7; oxadiazole-linked carboxamide | Oral bioavailability; in vivo hydrolysis to active BT2 |
Target Compound | 6-Bromo; 7-acetyloxy; 2-acetylamino; ethyl ester at C3 | Balanced lipophilicity/logP; prodrug capability; optimized kinase binding |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9